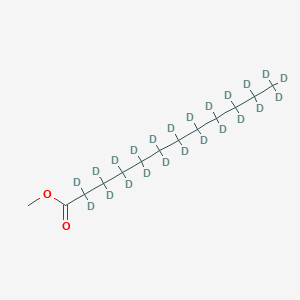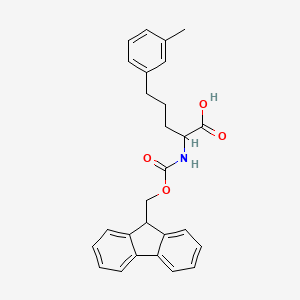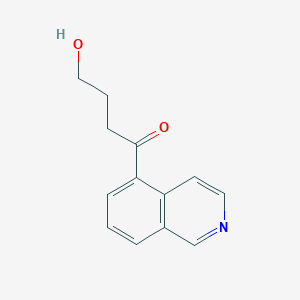![molecular formula C26H39N3O6 B12306539 N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)
N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a piperidine ring, a phenylpropanoic acid moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Coupling with Phenylpropanoic Acid: The protected piperidine derivative is then coupled with phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the phenyl ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases and peptidases. Its structure allows it to mimic natural substrates, making it useful in inhibitor design and enzyme kinetics studies.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mécanisme D'action
The mechanism of action of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The uniqueness of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butoxycarbonyl-protected amino group, the piperidine ring, and the phenylpropanoic acid moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C26H39N3O6 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H39N3O6/c1-17(2)15-20(28-25(34)35-26(3,4)5)23(31)29-13-11-19(12-14-29)22(30)27-21(24(32)33)16-18-9-7-6-8-10-18/h6-10,17,19-21H,11-16H2,1-5H3,(H,27,30)(H,28,34)(H,32,33) |
Clé InChI |
SGDVVVVBUIMQNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)
![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)


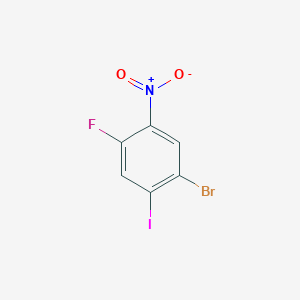
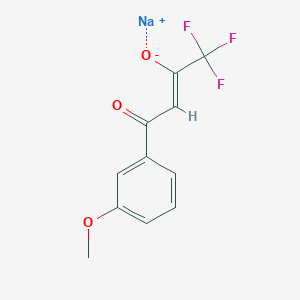
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)

![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
